molecular formula C19H22BrF17 B8616826 19-Bromo-1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluorononadecane CAS No. 1597-70-2

19-Bromo-1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluorononadecane

Cat. No.: B8616826
CAS No.: 1597-70-2
M. Wt: 653.3 g/mol
InChI Key: CGGQUPOCGJBCMK-UHFFFAOYSA-N
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Description

19-Bromo-1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluorononadecane is a useful research compound. Its molecular formula is C19H22BrF17 and its molecular weight is 653.3 g/mol. The purity is usually 95%.
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Properties

CAS No.

1597-70-2

Molecular Formula

C19H22BrF17

Molecular Weight

653.3 g/mol

IUPAC Name

19-bromo-1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluorononadecane

InChI

InChI=1S/C19H22BrF17/c20-11-9-7-5-3-1-2-4-6-8-10-12(21,22)13(23,24)14(25,26)15(27,28)16(29,30)17(31,32)18(33,34)19(35,36)37/h1-11H2

InChI Key

CGGQUPOCGJBCMK-UHFFFAOYSA-N

Canonical SMILES

C(CCCCCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)CCCCCBr

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a mixture of 29.0 g (0.049) of CF3(CF2)7(CH2)10CH2OH and 250 mL of 48 percent by weight aqueous hydrobromic acid was slowly added 25 mL of concentrated sulfuric acid. The reaction mixture was heated at 100° C. for 18 hr and poured into 1 liter of water. The mixture was extracted with hexanes, and the combined organic phases were washed with saturated aqueous sodium bicarbonate and dried over anhydrous magnesium sulfate. The solution was concentrated to a dark liquid, which was eluted through 3 inches (8 cm) of silica with hexanes. Concentration of the eluent yielded 20.2 g of CF3(CF2)7(CH2)10CH2Br as a nearly white solid, which was used without further purification.
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Synthesis routes and methods III

Procedure details

To a mixture of 29.0 g of crude 11-(heptadecafluorooctyl)-1-undecanol and 250 mL of 48% hydrobromic acid was slowly added 25 mL of concentrated sulfuric acid. The reaction mixture was heated at 100° C. for 18 hr and poured into 1 liter of water. The mixture was extracted with hexanes, and the combined organic phases were washed with saturated aqueous sodium bicarbonate and dried over anhydrous magnesium sulfate. The solution was concentrated to a dark liquid, which was eluted through 3 inches of silica with hexanes. Concentration of the eluent afforded 20.2 g of crude 1-bromo-11-(heptadecafluorooctyl)undecane as a nearly white solid, which was used without further purification.
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